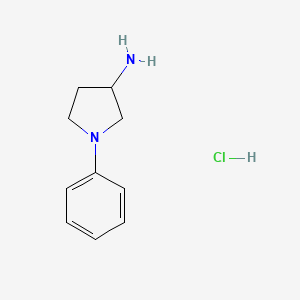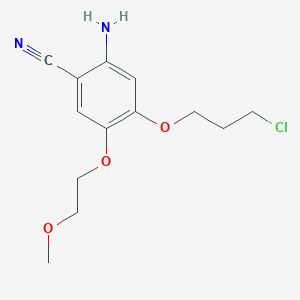
2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile is an organic compound with a complex structure It features an amino group, a chloropropoxy group, a methoxyethoxy group, and a benzonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with a suitable benzonitrile derivative.
Substitution Reaction: The benzonitrile derivative undergoes a nucleophilic substitution reaction with 3-chloropropanol to introduce the chloropropoxy group.
Etherification: The intermediate product is then subjected to an etherification reaction with 2-methoxyethanol to introduce the methoxyethoxy group.
Amination: Finally, the compound undergoes an amination reaction to introduce the amino group at the desired position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlling temperature and pressure to favor desired reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chloropropoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Oxidation typically yields oxides or hydroxylated derivatives.
Reduction: Reduction of the nitrile group results in primary amines.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
科学研究应用
2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound may be utilized in the development of novel materials with specific properties.
Biological Studies: Researchers may study its interactions with biological molecules to understand its potential biological activities.
作用机制
The mechanism of action of 2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or activating their function.
Receptor Interaction: It may interact with cell surface receptors, triggering downstream signaling pathways.
相似化合物的比较
Similar Compounds
2-Amino-4-(3-chloropropoxy)benzonitrile: Lacks the methoxyethoxy group.
2-Amino-5-(2-methoxyethoxy)benzonitrile: Lacks the chloropropoxy group.
4-(3-Chloropropoxy)-5-(2-methoxyethoxy)benzonitrile: Lacks the amino group.
Uniqueness
2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile is unique due to the presence of all three functional groups (amino, chloropropoxy, and methoxyethoxy) on the benzonitrile core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C13H17ClN2O3 |
|---|---|
分子量 |
284.74 g/mol |
IUPAC 名称 |
2-amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile |
InChI |
InChI=1S/C13H17ClN2O3/c1-17-5-6-19-12-7-10(9-15)11(16)8-13(12)18-4-2-3-14/h7-8H,2-6,16H2,1H3 |
InChI 键 |
CTBMVAXKKVNKJD-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=C(C=C(C(=C1)C#N)N)OCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


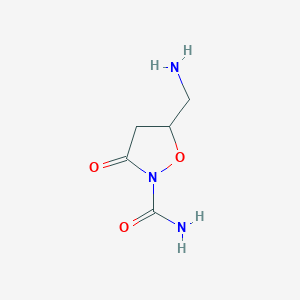


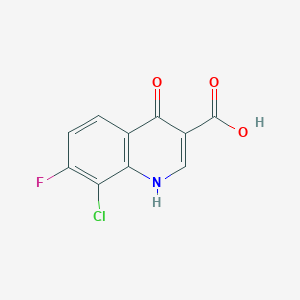
![2-Bromo-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12861552.png)
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 2-(methylamino)benzoate](/img/structure/B12861557.png)




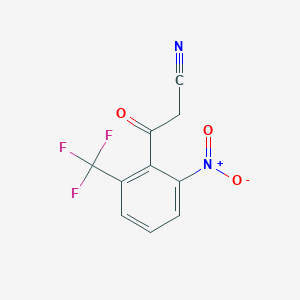
![2-Bromobenzo[d]oxazole-7-carbonitrile](/img/structure/B12861598.png)
![2-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-imine](/img/structure/B12861599.png)
